N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
This compound is a derivative of thiazolidine, which is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring . The “N-(4-methoxyphenyl)” part suggests the presence of a methoxy functional group (-OCH3) attached to a phenyl group (a variant of benzene), which is then attached to the nitrogen atom in the thiazolidine ring .
Molecular Structure Analysis
The molecular structure would be based on the thiazolidine core, with the 4-methoxyphenyl group attached at one of the nitrogen atoms. The hydrochloride indicates that this compound is likely a salt, with a chloride ion paired with the molecule .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents present. Thiazolidines can participate in a variety of chemical reactions, including ring-opening reactions, substitutions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, boiling point, and others would need to be determined experimentally .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Thiazolidine derivatives have been explored for their potential as antimicrobial agents. A study synthesized a series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, which demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans (Alhameed et al., 2019).
- Another research synthesized fluoroquinolone-based 4-thiazolidinones with antimicrobial properties. The compounds were tested for antifungal and antibacterial activities, highlighting the versatility of thiazolidine derivatives in combating various microbial strains (Patel & Patel, 2010).
Cytotoxicity and Potential Anticancer Applications
- Thiazolidine derivatives have also been investigated for their cytotoxic activities. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for thiazolidine compounds in anticancer research (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Characterization
- The synthesis and characterization of thiazolidine derivatives are crucial for understanding their potential applications. A study on the synthesis, characterization, and crystal structure of a thiazolidine derivative showcased the compound's structural features and laid the groundwork for further research into its applications (Muche, Müller, & Hołyńska, 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s worth noting that similar compounds have been reported to interact directly with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A study on a similar compound suggests that these compounds show strong electronic characteristics and meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S.ClH/c1-15-9-4-2-8(3-5-9)13-11(14)10-6-16-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCWESKXAEVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CSCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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